![molecular formula C16H23F2NO2 B2833531 N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide CAS No. 306976-97-6](/img/structure/B2833531.png)
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide
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Overview
Description
“N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide” is an organic compound containing functional groups such as amide and ether. The “tert-butyl” groups suggest that it’s a derivative of butane, where one or more hydrogen atoms have been replaced by other groups .
Molecular Structure Analysis
The molecular structure would likely show the connectivity of the atoms and the presence of the amide, ether, and tert-butyl functional groups. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific structure of the compound .Scientific Research Applications
- A recent study synthesized a new polymorph of N-tert-butyl-2-thioimidazole (Compound 1) along with cocrystals involving 1,4-diiodotetrafluorobenzene (Compound 2), tetraiodoethylene (Compound 3), and molecular iodine (Compound 4) .
Crystal Engineering and Cocrystals
Asymmetric Synthesis via tert-Butanesulfinamide
N-tert-Butyl Amides Synthesis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO2/c1-14(2,3)11-7-9-12(10-8-11)21-16(17,18)13(20)19-15(4,5)6/h7-10H,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSWPFVIIWBHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC(C)(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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